molecular formula C18H16F2N4O B2972934 N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide CAS No. 1251630-43-9

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B2972934
CAS No.: 1251630-43-9
M. Wt: 342.35
InChI Key: LZJAQLMQDYYLLA-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the reaction of 2-fluoro-4-methylaniline with 4-fluorobenzyl bromide in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in meth

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-2-7-15(14(20)8-11)21-18(25)10-17-22-16(23-24-17)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJAQLMQDYYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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